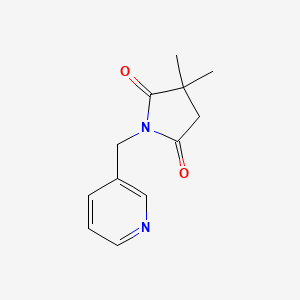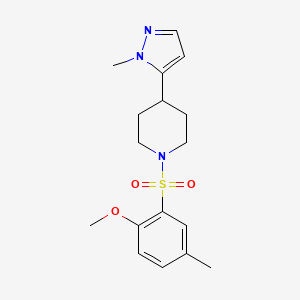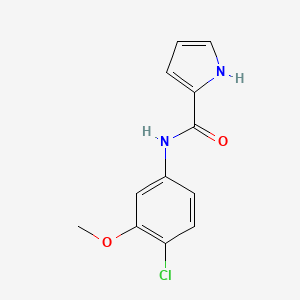![molecular formula C18H22N2O3S B7679838 4-[(2-ethylphenyl)methylsulfamoyl]-N,N-dimethylbenzamide](/img/structure/B7679838.png)
4-[(2-ethylphenyl)methylsulfamoyl]-N,N-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-ethylphenyl)methylsulfamoyl]-N,N-dimethylbenzamide, also known as E-4031, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. E-4031 is a potassium channel blocker that has been used to study the physiological and biochemical effects of potassium channels in cells. In
作用機序
4-[(2-ethylphenyl)methylsulfamoyl]-N,N-dimethylbenzamide blocks the Ikr current by binding to the pore-forming subunit of the channel, which prevents the flow of potassium ions across the cell membrane. This results in a prolongation of the cardiac action potential and an increased risk of arrhythmias. In pancreatic beta cells, 4-[(2-ethylphenyl)methylsulfamoyl]-N,N-dimethylbenzamide inhibits insulin secretion by blocking the KATP channel, which regulates the release of insulin in response to glucose levels. In neurons, 4-[(2-ethylphenyl)methylsulfamoyl]-N,N-dimethylbenzamide has been shown to modulate the firing rate by affecting the voltage-dependent potassium channels.
Biochemical and Physiological Effects:
4-[(2-ethylphenyl)methylsulfamoyl]-N,N-dimethylbenzamide has been shown to have a number of biochemical and physiological effects, including the prolongation of the cardiac action potential, inhibition of insulin secretion, and modulation of neuronal excitability. It has also been shown to induce apoptosis in cancer cells by inhibiting the potassium channels that regulate cell proliferation.
実験室実験の利点と制限
One of the main advantages of using 4-[(2-ethylphenyl)methylsulfamoyl]-N,N-dimethylbenzamide in lab experiments is its specificity for potassium channels, which allows researchers to study the role of these channels in various physiological and pathological conditions. However, one limitation of using 4-[(2-ethylphenyl)methylsulfamoyl]-N,N-dimethylbenzamide is its potential to induce arrhythmias in cardiac myocytes, which can complicate the interpretation of the results.
将来の方向性
There are several future directions for research on 4-[(2-ethylphenyl)methylsulfamoyl]-N,N-dimethylbenzamide, including the development of more selective potassium channel blockers, the identification of new targets for 4-[(2-ethylphenyl)methylsulfamoyl]-N,N-dimethylbenzamide in cancer cells, and the investigation of the role of potassium channels in other physiological and pathological conditions. Additionally, the use of 4-[(2-ethylphenyl)methylsulfamoyl]-N,N-dimethylbenzamide in drug discovery and development may lead to the development of new drugs for the treatment of arrhythmias, diabetes, and neurological disorders.
Conclusion:
In conclusion, 4-[(2-ethylphenyl)methylsulfamoyl]-N,N-dimethylbenzamide is a potent potassium channel blocker that has been widely used in scientific research to study the role of potassium channels in various physiological and pathological conditions. Despite its potential limitations, 4-[(2-ethylphenyl)methylsulfamoyl]-N,N-dimethylbenzamide has provided valuable insights into the mechanisms of potassium channel function and has paved the way for the development of new drugs for the treatment of a variety of diseases.
合成法
4-[(2-ethylphenyl)methylsulfamoyl]-N,N-dimethylbenzamide can be synthesized by reacting 4-amino-N,N-dimethylbenzamide with 2-ethylbenzyl chloride and then treating the resulting intermediate with sodium sulfamate. The final product is obtained after purification using column chromatography.
科学的研究の応用
4-[(2-ethylphenyl)methylsulfamoyl]-N,N-dimethylbenzamide has been widely used in scientific research to study the role of potassium channels in various physiological and pathological conditions. It has been shown to block the rapid component of the delayed rectifier potassium current (Ikr) in cardiac myocytes, which is responsible for the repolarization of the cardiac action potential. 4-[(2-ethylphenyl)methylsulfamoyl]-N,N-dimethylbenzamide has also been used to study the role of potassium channels in regulating insulin secretion in pancreatic beta cells and in modulating neuronal excitability in the central nervous system.
特性
IUPAC Name |
4-[(2-ethylphenyl)methylsulfamoyl]-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-4-14-7-5-6-8-16(14)13-19-24(22,23)17-11-9-15(10-12-17)18(21)20(2)3/h5-12,19H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCHKZSBSZDJCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[4-Ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfonylmethyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7679761.png)
![1-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-1-methyl-3-(thiophen-3-ylmethyl)urea](/img/structure/B7679763.png)

![6-[2-[Benzyl(methyl)amino]ethylsulfanylmethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7679776.png)

![2-[2-[Benzyl(methyl)amino]ethylsulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7679786.png)
![1-[2-(3,5-Dichlorophenyl)ethyl]-1,2,4-triazole](/img/structure/B7679794.png)
![3-[(5-benzyl-1H-1,2,4-triazol-3-yl)sulfonylmethyl]-4-ethyl-5-methyl-1,2,4-triazole](/img/structure/B7679800.png)

![2-[1-(1,3-Dioxolan-2-ylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanol](/img/structure/B7679823.png)
![N-[methyl(propyl)sulfamoyl]propanamide](/img/structure/B7679830.png)

![Ethyl 6-[4-[(1-ethenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B7679857.png)